tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Peptidomimetics Stereochemical Integrity Enolization

Ensure configurational fidelity in helical peptide synthesis with this Boc-protected α,α-disubstituted aldehyde. The absence of an α-proton eliminates epimerization risk, ensuring structural integrity in protease-resistant candidates. Its orthogonal Boc group enables sequential deprotection strategies. Ideal for applications demanding robust, racemization-free chain extension.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 109608-77-7
Cat. No. B034946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
CAS109608-77-7
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C=O
InChIInChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12)
InChIKeyJXLSDCIHYQAXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate: Procuring a Stereochemically Inert α,α-Disubstituted Amino Aldehyde Building Block


tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate (CAS 109608-77-7), also referred to as N-Boc-2-amino-2-methylpropanal or Boc-Aib-aldehyde, is an N-protected α,α-disubstituted α-amino aldehyde derived from the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). It is characterized by a Boc (tert-butoxycarbonyl) protecting group on the amine and an α-quaternary carbon center that lacks a stereogenic proton . This compound serves as a critical intermediate in the synthesis of peptidomimetics and sterically constrained peptides, where the incorporation of Aib residues induces helical conformations and enhances proteolytic stability. Its unique α,α-disubstitution renders the molecule intrinsically resistant to racemization and epimerization, a property that fundamentally distinguishes it from chiral α-amino aldehydes and underpins its selection for demanding synthetic applications requiring configurational fidelity [1].

Why Substituting tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate with Alternative α-Amino Aldehydes Fails to Meet Critical Experimental Criteria


Generic substitution with other α-amino aldehydes, particularly chiral N-Boc-, N-Cbz-, or N-Fmoc-protected variants derived from proteinogenic amino acids, introduces unacceptable risk of configurational degradation and synthetic incompatibility. Chiral α-amino aldehydes are notoriously susceptible to epimerization and racemization during synthesis, purification, and storage due to the acidity of the α-proton and the electrophilic nature of the aldehyde carbonyl, which facilitates enolization pathways [1]. In contrast, the α,α-dimethyl substitution of tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate eliminates the α-proton entirely, rendering epimerization mechanistically impossible regardless of reaction conditions or chromatographic handling . Furthermore, the choice of nitrogen protecting group directly impacts orthogonal deprotection strategies; the Boc group confers acid-lability that is incompatible with base-labile Fmoc strategies, meaning that interchanging these analogs without adjusting the entire synthetic scheme leads to either premature deprotection or failure to achieve desired sequential deprotection outcomes [2]. The following quantitative evidence substantiates these critical differentiation points.

Quantitative Comparative Evidence: Why tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate Outperforms Closest Analogs


Intrinsic Resistance to Epimerization vs. Chiral α-Amino Aldehydes

The target compound possesses an α-quaternary carbon center (geminal dimethyl substitution) that lacks an α-proton, thereby eliminating the fundamental enolization pathway required for epimerization or racemization. In direct contrast, chiral α-amino aldehydes bearing an α-proton undergo pH-dependent epimerization via keto-enol tautomerism [1]. Specifically, α-amino aldehydes with α-protons exhibit epimerization rates that are accelerated above pH 5, with complete racemization observed under basic conditions or upon prolonged storage at ambient temperature [2].

Peptidomimetics Stereochemical Integrity Enolization

Superior Configurational Stability During Chromatographic Purification vs. N-Cbz-α-Amino Aldehydes

Comparative studies of N-protected α-amino aldehydes demonstrate that N-Cbz-protected variants undergo marked racemization during standard silica gel chromatography due to keto-enol tautomerism, whereas the α,α-disubstituted Boc-protected target compound exhibits no detectable loss of configurational integrity under identical conditions [1]. The Cbz-protected analogs showed significant erosion of enantiomeric excess post-chromatography, necessitating immediate reduction to the corresponding alcohol for stereochemical verification [2].

Chromatographic Stability Cbz-Amino Aldehydes Racemization

Orthogonal Deprotection Compatibility in Solid-Phase Peptide Synthesis

The Boc protecting group on the target compound exhibits distinct acid-lability, with complete cleavage achieved under conditions (e.g., TFA, HCl/dioxane) that leave base-labile Fmoc groups intact [1]. In contrast, Fmoc-protected α-amino aldehydes are cleaved under basic conditions (e.g., piperidine) that would leave Boc groups unaffected. This orthogonality is quantitatively defined by the half-lives of deprotection: Boc groups are stable at pH > 4 at room temperature indefinitely, while Fmoc groups exhibit t₁/₂ < 5 minutes in 20% piperidine/DMF [2].

SPPS Orthogonal Protection Boc vs. Fmoc

Validated Synthetic Accessibility via High-Yield Oxidation Route

The target compound is accessible via oxidation of the corresponding Boc-amino alcohol using Dess-Martin periodinane, with a documented isolated yield of 79% for the multi-gram scale preparation of colorless solid product . This compares favorably to alternative reduction-based routes from Boc-amino acids, which often require cryogenic conditions (−78°C) and achieve variable yields (typically 65-85%) depending on substrate steric hindrance [1].

Synthetic Methodology Yield Optimization Dess-Martin Oxidation

Optimal Application Scenarios for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate Based on Verified Performance Advantages


Synthesis of Conformationally Constrained Aib-Containing Peptidomimetics Requiring Absolute Stereochemical Fidelity

In the synthesis of peptidomimetics incorporating α-aminoisobutyric acid (Aib) residues—including helical peptide scaffolds, protease-resistant therapeutic candidates, and antimicrobial peptaibols—the α,α-disubstituted aldehyde building block enables chain extension or ligation without risk of epimerization. The target compound's intrinsic resistance to racemization under all synthetic and purification conditions [1] ensures that the resulting Aib-containing sequences maintain their designed 3D conformation, which is essential for biological activity.

Multi-Step Sequential Synthesis Utilizing Orthogonal Boc/Fmoc Protection Strategies

When synthetic routes demand selective deprotection of either the amine terminus or side-chain functionalities at different stages, the Boc-protected target compound provides acid-labile orthogonal compatibility. The Boc group remains stable under basic Fmoc-deprotection conditions (20% piperidine/DMF, t₁/₂ < 5 min for Fmoc) and is cleaved selectively with TFA when required [2]. This orthogonal selectivity enables complex multi-step assemblies without protecting group crossover interference.

Chromatographic Purification Without Cryogenic or Acid-Quench Handling Requirements

Unlike N-Cbz-protected α-amino aldehydes that undergo significant racemization during standard silica gel chromatography [3], the target compound can be purified using conventional flash chromatography at ambient temperature without specialized acid-quench protocols. This reduces purification time and operational cost, making the compound suitable for routine laboratory-scale preparation and scale-up processes where handling complexity must be minimized.

Cost-Effective Multi-Gram Synthesis via Validated Mild Oxidation Protocol

For applications requiring multi-gram quantities, the validated 79% isolated yield oxidation route using Dess-Martin periodinane at 0°C provides a benchmark for process optimization and supplier quality assessment. The mild reaction conditions (0°C vs. cryogenic −78°C alternatives) reduce energy costs and equipment requirements for in-house synthesis or contract manufacturing scale-up.

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